molecular formula C9H10BrN3O B13467140 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide

Cat. No.: B13467140
M. Wt: 256.10 g/mol
InChI Key: ZXGRFUSYXITMNG-UHFFFAOYSA-N
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Description

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Wallach synthesis: This involves the reaction of o-phenylenediamine with aldehydes or ketones.

    Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.

    Marckwald synthesis: This involves the reaction of o-phenylenediamine with nitriles.

    Amino nitrile synthesis: This involves the reaction of o-phenylenediamine with nitriles under acidic conditions.

Chemical Reactions Analysis

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

    Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:

  • 2-amino-1H-benzimidazol-5-ol
  • 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-5-yl
  • 2-[(1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol

These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

1-(2-amino-3H-benzimidazol-5-yl)ethanone;hydrobromide

InChI

InChI=1S/C9H9N3O.BrH/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7;/h2-4H,1H3,(H3,10,11,12);1H

InChI Key

ZXGRFUSYXITMNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2)N.Br

Origin of Product

United States

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